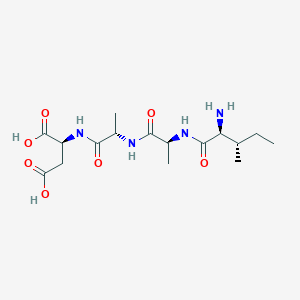

L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

647008-39-7 |

|---|---|

Molecular Formula |

C16H28N4O7 |

Molecular Weight |

388.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C16H28N4O7/c1-5-7(2)12(17)15(25)19-8(3)13(23)18-9(4)14(24)20-10(16(26)27)6-11(21)22/h7-10,12H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t7-,8-,9-,10-,12-/m0/s1 |

InChI Key |

LSNLWOHDTCYRFL-NDCWEZFPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Validation, and Sourcing of CAS 647008-39-7 (Ile-Ala-Ala-Asp) for Research Applications

Executive Summary

CAS 647008-39-7 corresponds to the tetrapeptide sequence L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid (Ile-Ala-Ala-Asp or IAAD) . In the highly specialized field of proteomics and assay development, short peptide motifs like IAAD serve as critical substrates for enzymatic cleavage assays, structural biology studies, and custom antibody generation. Sourcing research-grade IAAD requires a rigorous understanding of solid-phase peptide synthesis (SPPS) methodologies, specific side-chain chemistries, and stringent quality control (QC) architectures.

This whitepaper provides an in-depth technical guide on the chemical profile, synthesis causality, and supplier evaluation criteria for CAS 647008-39-7, ensuring that drug development professionals can source and validate this peptide with absolute confidence.

Chemical Profile & Structural Causality

The physicochemical properties of a peptide dictate its behavior in solution, its stability during synthesis, and its interaction with biological targets. The IAAD sequence presents a unique amphiphilic micro-environment.

Table 1: Physicochemical Profile of CAS 647008-39-7

| Property | Value | Causality / Significance |

| Sequence | Ile-Ala-Ala-Asp (IAAD) | Specific tetrapeptide motif utilized in protease recognition and structural assays. |

| Molecular Weight | 388.42 g/mol | Low MW ensures rapid diffusion and high solubility in aqueous biological buffers. |

| Isoelectric Point (pI) | ~3.8 | Negatively charged at physiological pH (7.4) due to the C-terminal Aspartic acid. |

| Hydrophobicity | Amphiphilic | Hydrophobic N-terminus (Ile-Ala-Ala) paired with a highly hydrophilic C-terminus (Asp). |

The "Aspartimide" Advantage of C-Terminal Aspartic Acid

A notorious challenge in Fmoc-SPPS is base-catalyzed aspartimide formation, which typically occurs at Asp-Gly or Asp-Ala motifs when the backbone amide nitrogen of the adjacent residue attacks the β-carboxyl of the aspartic acid . However, because the Asp residue in CAS 647008-39-7 is located at the absolute C-terminus and is anchored via an ester linkage to the resin during synthesis, this nucleophilic attack is sterically and electronically precluded. This structural reality allows for standard 20% piperidine deprotection without the need for specialized backbone protection (e.g., Dmb/Hmb) or excessively bulky side-chain protecting groups.

Solid-Phase Peptide Synthesis (SPPS) Methodology

To achieve research-grade purity (≥98%), the synthesis of CAS 647008-39-7 relies on a highly optimized Fmoc-SPPS strategy. The protocol below is designed as a self-validating system , where each chemical step contains an inherent checkpoint to guarantee the integrity of the growing peptide chain.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation

-

Resin Selection: Weigh 1.0 g of pre-loaded Fmoc-Asp(OtBu)-Wang resin (loading ~0.6 mmol/g). Wang resin is the premier choice for synthesizing C-terminal peptide acids due to its mild acid-labile benzyl ether linkage .

-

Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Swelling expands the polystyrene matrix, maximizing surface area and ensuring unhindered diffusion of coupling reagents.

Phase 2: Iterative Coupling Cycle 3. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min). 4. Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-Ala-OH, 3.0 eq of HBTU, and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 45 minutes. Causality: DIPEA acts as a base to drive the formation of the active ester, while HBTU ensures rapid coupling to prevent epimerization of the sterically hindered isoleucine residue later in the sequence. 5. Self-Validation Checkpoint (Kaiser Test): Perform a ninhydrin-based Kaiser test. A yellow solution validates complete coupling (absence of free primary amines). A blue solution indicates failure, automatically triggering a double-coupling protocol. 6. Repetition: Repeat steps 3–5 for the second Fmoc-Ala-OH and the final Fmoc-Ile-OH.

Phase 3: Global Cleavage & Recovery 7. Cleavage Cocktail: Apply Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2 hours . Causality: TFA cleaves the ester bond to the Wang resin and removes the OtBu protecting group on the Aspartic acid. TIS acts as a carbocation scavenger, preventing reactive t-butyl cations from re-alkylating the peptide backbone. 8. Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the crude pellet.

Figure 1: Step-by-step Fmoc-SPPS workflow for synthesizing CAS 647008-39-7 (Ile-Ala-Ala-Asp).

Self-Validating Quality Control Architecture

For a peptide to be classified as "Research Grade," it must pass through an orthogonal, self-correcting validation loop. Relying on a single analytical method is insufficient; the QC architecture must inherently catch its own false positives.

Table 2: Quality Control Metrics for Research-Grade Release

| Parameter | Specification | Analytical Method | Causality / Rationale |

| Purity | ≥ 98.0% | RP-HPLC (214 nm) | Ensures no truncated sequences (e.g., Ile-Ala-Asp) interfere with binding or cleavage assays. |

| Identity | 388.42 ± 0.5 Da | ESI-MS | Orthogonal validation confirming the exact sequence mass. |

| Endotoxin Level | ≤ 0.01 EU/µg | LAL Chromogenic Assay | Prevents false-positive inflammatory responses in cell-based assays. |

| Peptide Content | ≥ 80.0% | Elemental Analysis (N%) | Accounts for residual TFA salts and moisture, allowing for accurate molar dosing. |

The Self-Validating Mechanism: The validation system is inherently self-correcting. RP-HPLC confirms chromatographic homogeneity, but it cannot identify the molecule. Orthogonal Electrospray Ionization Mass Spectrometry (ESI-MS) independently verifies that the primary chromatographic peak corresponds to the exact mass of IAAD (388.42 Da). If a deletion sequence (e.g., missing an Alanine) co-elutes in the HPLC, the MS will flag a mass mismatch (e.g., 317.3 Da), failing the batch and triggering mandatory repurification.

Figure 2: Self-validating quality control logic for research-grade peptide release.

Supplier Evaluation Criteria for Drug Development

When sourcing CAS 647008-39-7 from a commercial peptide supplier, drug development professionals must evaluate vendors based on strict biochemical criteria rather than just cost. A qualified supplier must demonstrate:

-

Analytical Transparency: The supplier must provide a lot-specific Certificate of Analysis (CoA) containing raw, high-resolution HPLC chromatograms and MS spectra. Summary tables are insufficient for research-grade validation.

-

Counter-Ion Management: Standard SPPS leaves peptides as trifluoroacetate (TFA) salts. Because TFA can be cytotoxic and alter cellular pH, premium suppliers must offer counter-ion exchange services (e.g., conversion to Acetate or HCl salts) if the IAAD peptide is intended for sensitive in vitro or in vivo cellular assays .

-

Endotoxin Control: Lyophilization and aliquoting must occur in an ISO-certified cleanroom environment. The supplier must guarantee endotoxin levels of ≤ 0.01 EU/µg to prevent the activation of toll-like receptors (TLRs) in biological assays.

-

Resin & Reagent Traceability: The use of low-quality Wang resin or degraded coupling reagents leads to high levels of truncated impurities. Suppliers should provide traceability for their raw materials to ensure lot-to-lot reproducibility.

Conclusion

The successful application of CAS 647008-39-7 (Ile-Ala-Ala-Asp) in research hinges entirely on the integrity of its synthesis and the rigor of its validation. By utilizing Wang resin to protect the C-terminal Aspartic acid from aspartimide formation, and by enforcing a self-validating QC loop of HPLC, ESI-MS, and LAL assays, researchers can ensure that the peptide behaves predictably in complex biological systems. When evaluating suppliers, prioritizing analytical transparency and counter-ion management will safeguard downstream experimental data.

References

Physicochemical Profiling of Short Peptides: Molecular Weight and Isoelectric Point Determination of Ile-Ala-Ala-Asp (IAAD)

Executive Summary

In the early stages of peptide drug development, accurate physicochemical profiling is non-negotiable. For the tetrapeptide Ile-Ala-Ala-Asp (IAAD) , defining the exact molecular weight (MW) and isoelectric point (pI) dictates downstream decisions in liquid chromatography-mass spectrometry (LC-MS) method development, purification strategies, and formulation stability.

This technical guide provides an in-depth analysis of the theoretical computation and empirical validation of IAAD's molecular weight (Average: 388.42 Da; Monoisotopic: 388.19 Da) and isoelectric point (pI ≈ 3.10). By bridging theoretical algorithms with field-proven analytical workflows, this whitepaper establishes a self-validating framework for peptide characterization.

Theoretical Computation: Molecular Weight

The molecular weight of a peptide is not a singular value; it must be defined by both its average mass (used for macroscopic stoichiometry and formulation) and its monoisotopic mass (critical for high-resolution mass spectrometry)[1].

Sequence Breakdown and Mass Calculation

IAAD consists of four amino acids: Isoleucine (I), Alanine (A), Alanine (A), and Aspartic Acid (D). When these amino acids condense to form the peptide backbone, three molecules of water (

Table 1: Amino Acid Residue Contributions for IAAD

| Residue | Formula (in peptide) | Monoisotopic Mass (Da) | Average Mass (Da) |

| Ile (I) | 113.0841 | 113.159 | |

| Ala (A) | 71.0371 | 71.078 | |

| Ala (A) | 71.0371 | 71.078 | |

| Asp (D) | 115.0269 | 115.088 | |

| Termini ( | 18.0106 | 18.015 | |

| Total (IAAD) | 388.1958 | 388.418 |

Scientific Rationale: In2[2], the instrument resolves individual isotopes. Therefore, targeting the monoisotopic mass (

Theoretical Computation: Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the peptide carries a net-zero electrical charge (the zwitterionic state). Accurate 3[3] is paramount; at the pI, peptides exhibit minimum solubility and maximum propensity for aggregation.

Ionizable Groups and pKa Values

IAAD contains three ionizable groups. The calculated pI depends heavily on the pKa scale utilized. For highly acidic peptides, the Lehninger scale (often utilized by the 4[4]) provides robust approximations for short sequences.

Table 2: Ionizable Groups in IAAD (Lehninger Values)

| Ionizable Group | Location | pKa Value | Charge at pH < pKa | Charge at pH > pKa |

| C-terminus (Asp) | 2.34 | 0 | -1 | |

| Side-chain (Asp) | 3.86 | 0 | -1 | |

| N-terminus (Ile) | 9.69 | +1 | 0 |

Henderson-Hasselbalch Logic and pI Calculation

To find the pI, we identify the pH range where the net charge is zero.

-

At pH 1.0 , the N-terminus is protonated (+1), and both carboxyl groups are protonated (0). Net charge = +1 .

-

As pH rises past 2.34 , the C-terminal carboxyl group deprotonates (-1). The net charge becomes 0 .

-

As pH rises past 3.86 , the Asp side-chain deprotonates (-1). The net charge becomes -1 .

Because the zwitterion exists between pH 2.34 and 3.86, the pI is the average of these two bounding pKa values:

(Note: Using the ExPASy/Bjellqvist scale[5], where C-term pKa is ~3.1 and Asp side-chain is ~3.9, the calculated pI shifts to ~3.50. This theoretical variance necessitates empirical validation).

Caption: Charge state transitions of IAAD across a pH gradient based on Lehninger pKa values.

Empirical Validation Workflows

Theoretical models must be grounded in empirical reality. As a standard operating procedure, we employ a dual-orthogonal validation strategy: High-Resolution Mass Spectrometry (HRMS) for mass confirmation and Capillary Isoelectric Focusing (cIEF) for pI determination.

Caption: Orthogonal empirical validation workflow for IAAD physicochemical properties.

Protocol 1: Exact Mass Confirmation via HRMS (ESI-TOF)

Objective: Verify the monoisotopic mass of IAAD (388.19 Da) within a <5 ppm mass error.

Causality & Logic: Electrospray Ionization (ESI) is highly sensitive to the pH of the mobile phase. Because IAAD has an acidic pI (~3.10), dissolving it in neutral water would result in a negatively charged species, suppressing positive-mode ionization. We add 0.1% Formic Acid (FA) to drop the pH to ~2.7, protonating the N-terminus and neutralizing the Asp side-chain, driving the equilibrium toward the

Step-by-Step Methodology:

-

System Suitability: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy < 5 ppm across the 100-1000 m/z range.

-

Sample Preparation: Reconstitute lyophilized IAAD in HPLC-grade

with 0.1% Formic Acid to a final concentration of 10 µg/mL. -

Injection & Desolvation: Inject 2 µL into the LC-MS system (flow injection, no column required for pure peptides). Set capillary voltage to 3.5 kV and drying gas temperature to 250°C to ensure efficient droplet desolvation.

-

Data Acquisition: Scan in positive ion mode (

) from m/z 100 to 600. -

Deconvolution: Extract the mass spectrum. Identify the

peak at m/z 389.20. Subtract the mass of a proton (1.00727 Da) to yield the empirical monoisotopic mass of the neutral peptide.

Protocol 2: pI Determination via Capillary Isoelectric Focusing (cIEF)

Objective: Empirically determine the pI of IAAD to guide future formulation buffers.

Causality & Logic: Traditional gel IEF struggles with short, highly acidic peptides due to diffusion and poor staining. cIEF, utilizing UV detection at 214 nm (peptide bond absorbance), offers superior resolution. Because IAAD's theoretical pI is ~3.10, using a broad-range ampholyte (pH 3-10) will compress the peptide into the extreme anodic end of the capillary, ruining resolution. Therefore, a narrow-range ampholyte mixture (pH 2.5 - 5.0) is strictly required[7].

Step-by-Step Methodology:

-

Capillary Preparation: Flush a neutral, hydrophilic-coated fused-silica capillary (e.g., 50 µm ID x 30 cm) with HPLC water to prevent electroosmotic flow (EOF).

-

Master Mix Assembly: Combine 20 µL of IAAD sample (1 mg/mL), 4 µL of narrow-range carrier ampholytes (pH 2.5–5.0), 2 µL of synthetic pI markers (e.g., pI 2.80 and pI 4.50), and 74 µL of a stabilizing matrix (e.g., 0.5% methylcellulose) to prevent convective mixing.

-

Focusing Step: Apply a voltage of 25 kV across the capillary for 15 minutes. The ampholytes will establish a pH gradient, and IAAD will migrate to the point where its net charge is zero.

-

Mobilization & Detection: Apply chemical mobilization (using a zwitterionic additive in the cathodic reservoir) to push the focused zones past the UV detector window at 214 nm.

-

Data Analysis: Plot the migration time of the internal pI markers against their known pI values to create a linear calibration curve. Interpolate the pI of the IAAD peak using this curve.

Conclusion

For the tetrapeptide IAAD, the theoretical average molecular weight is 388.42 Da , with a monoisotopic mass of 388.19 Da . Due to the presence of an acidic Aspartic Acid residue at the C-terminus, the peptide exhibits a highly acidic theoretical isoelectric point of ~3.10 .

Understanding these parameters is critical for downstream processing. Because the pI is ~3.10, any formulation buffer designed for physiological administration (pH 7.4) will render IAAD highly negatively charged (-2). While this ensures excellent aqueous solubility, it may impact cell permeability and pharmacokinetic half-life, necessitating careful consideration during the drug delivery design phase.

References

-

Expasy - Compute pI/Mw Tool Swiss Institute of Bioinformatics. URL:[Link]

-

pIChemiSt: Free Tool for the Calculation of Isoelectric Points of Modified Peptides Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

-

Cross-Correlation Algorithm for Calculation of Peptide Molecular Weight from Tandem Mass Spectra Analytical Chemistry - ACS Publications. URL:[Link]

-

Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences National Institutes of Health (NIH) - PMC. URL:[Link]

-

Peptide Molecular Weight Calculator - Free Online Tool Punnett Square. URL: [Link]

-

Protein Molecular Weight Calculator from ESI Spectra MS Vision. URL: [Link]

Sources

- 1. punnettsquare.org [punnettsquare.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Expasy - Compute pI/Mw tool [web.expasy.org]

- 6. msvision.com [msvision.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid (IAAD) vs. D-Isomer Stereochemistry

Part 1: Core Directive & Executive Summary

Topic: Comparative analysis of L-IAAD vs. D-IAAD stereochemistry in protease assays and drug stability profiling. Primary Application: Validation of protease specificity (specifically Pseudomonas aeruginosa Elastase/LasB and Caspase-like activities) and design of metabolically stable peptide inhibitors.

Executive Summary

The tetrapeptide L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid (L-IAAD) represents a critical sequence motif found in bacterial virulence factors (e.g., Pseudomonas elastase pro-peptides) and proteolytic degradation pathways. In drug development, the D-isomer (D-Ile-D-Ala-D-Ala-D-Asp) serves as the "gold standard" negative control. It validates that an observed biological effect—whether substrate cleavage or receptor binding—is driven by stereospecific recognition rather than non-specific physicochemical interactions (e.g., charge or hydrophobicity).

This guide details the structural divergence, synthesis protocols, and experimental workflows required to utilize L-IAAD and its D-isomer counterpart to validate enzymatic assays and enhance peptide drug stability.

Part 2: Scientific Integrity & Logic (The Technical Deep Dive)

Structural & Physicochemical Characterization

The biological distinction between L-IAAD and D-IAAD is not chemical composition (identical MW: ~416.45 Da) but topological recognition .

-

L-IAAD (Natural Isomer):

-

Conformation: Adopts a "left-handed" backbone twist compatible with the active sites of mammalian and bacterial proteases (S1-S4 pockets).

-

Residue Profile:

-

P4 (Ile): Bulky, hydrophobic anchor.

-

P3/P2 (Ala-Ala): Small spacers allowing flexibility and accessibility.

-

P1 (Asp): Acidic residue directing cleavage specificity (target for Caspases, Granzymes, and specific metalloproteases like LasB).

-

-

Solubility: Moderate; the C-terminal Asp provides solubility at neutral pH (pI ~3.0).

-

-

D-IAAD (Enantiomer):

-

Conformation: Mirror image topology. The side chains project in the opposite orientation relative to the peptide bond plane.

-

Biological Inertness: The "lock and key" mechanism of enzymes (e.g., the catalytic triad of serine proteases) cannot engage the D-backbone, rendering it invisible to hydrolysis.

-

Biological Context: The Pseudomonas Connection

Research identifies the Ile-Ala-Ala-Asp sequence within the pro-peptide region of Pseudomonas aeruginosa elastase (LasB) . The cleavage of such motifs is essential for the maturation or degradation of bacterial virulence factors.

-

Mechanism: LasB (a metalloprotease) recognizes the hydrophobic patch (Ile-Ala-Ala) and the acidic P1 (Asp), cleaving the bond to release the active enzyme or degrade host proteins.

-

Drug Design Implication: An inhibitor designed as Ac-L-IAAD-CHO (aldehyde) would bind the active site. The Ac-D-IAAD-CHO variant serves as the control; if the D-variant inhibits the enzyme, the mechanism is likely non-specific aggregation, not active-site binding.

Experimental Protocols: Self-Validating Systems

Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by D-isomer substitution.

Materials:

-

Substrates: L-IAAD and D-IAAD (purity >95%).

-

Matrix: Human Plasma (pooled) or Recombinant LasB (for specificity).

-

Analysis: LC-MS/MS (C18 column).

Workflow:

-

Preparation: Dissolve peptides to 1 mM in PBS (pH 7.4).

-

Incubation: Mix 10 µL peptide with 90 µL plasma/enzyme solution at 37°C.

-

Sampling: Aliquot at T=0, 15, 30, 60, 120, and 240 min.

-

Quenching: Add 100 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

-

Quantification: Analyze supernatant via LC-MS.

Data Interpretation:

-

L-IAAD: Expect rapid degradation (Half-life < 60 min in plasma due to aminopeptidases; < 10 min with LasB).

-

D-IAAD: Expect >95% recovery at T=240 min.

-

Validation: If D-IAAD degrades, suspect contamination (bacterial growth) or non-enzymatic hydrolysis (pH extreme).

Protocol B: Fluorogenic Substrate Specificity (The "Control" Experiment)

Objective: Prove that a protease signal is real using the D-isomer negative control.

Reagents:

-

Test Substrate: Ac-L-IAAD-AMC (7-amino-4-methylcoumarin).

-

Control Substrate: Ac-D-IAAD-AMC.

-

Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 10 mM DTT.

Steps:

-

Plate 50 µL of Enzyme (e.g., Cell Lysate or Purified LasB) in a black 96-well plate.

-

Add 50 µL of Substrate (50 µM final).

-

Measure Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 min.

Causality Check:

-

Signal (L) + No Signal (D): Valid enzymatic activity.

-

Signal (L) + Signal (D): Non-specific fluorescence (compound interference) or presence of rare racemases (unlikely in standard assays).

Part 3: Visualization & Formatting

Quantitative Comparison Table

| Feature | L-IAAD (Test) | D-IAAD (Control) | Drug Development Utility |

| Stereochemistry | (2S,3S)-Ile-(2S)-Ala-(2S)-Ala-(2S)-Asp | (2R,3R)-Ile-(2R)-Ala-(2R)-Ala-(2R)-Asp | L: Active Lead / D: Negative Control |

| Protease Sensitivity | High (Cleaved by LasB, Caspases) | Negligible (Resistant to hydrolysis) | D: Used to improve metabolic half-life (t1/2) |

| Receptor Affinity | High (Specific Binding) | Low/None (Steric Clash) | D: Proves binding site stereospecificity |

| LC-MS Retention | Identical on C18 (Achiral) | Identical on C18 (Achiral) | Requires Chiral Column for separation |

| Immunogenicity | Low to Moderate | High (T-cell independent response) | D: Can be immunogenic; use caution in vivo |

Logic Diagram: The Stereochemical Validation Workflow

The following diagram illustrates the decision tree for interpreting L vs. D isomer data in a drug discovery context.

Caption: Workflow for distinguishing true enzymatic activity from assay artifacts using L- vs. D-IAAD stereochemical controls.

Molecular Pathway: Proteolytic Fate

Caption: Divergent fates of L-IAAD (hydrolysis) and D-IAAD (stability) upon interaction with a stereoselective protease.

Part 4: References

-

Proteolytic Context (Pseudomonas Elastase): Structural gene and complete amino acid sequence of Pseudomonas aeruginosa IFO 3455 elastase. ASM Journals. Available at: [Link]

-

D-Amino Acid Stability: L/D-Amino Acids: Differences and Importance in Drug Development. BioPharmaSpec. Available at: [Link]

-

Stereochemistry in Pharmacology: Stereochemistry in Drug Action. PMC (NIH). Available at: [Link]

-

Peptide Cleavage Analysis: Posttranslational Modifications Drive Protein Stability to Control the Dynamic Beer Brewing Proteome. PMC (NIH). Available at: [Link]

An In-depth Technical Guide to the Thermodynamic Stability of Hydrophobic Tetrapeptides

Abstract

Short peptides, particularly those with significant hydrophobic character, are foundational to numerous biological processes and represent a burgeoning class of therapeutics. Their efficacy, however, is intrinsically linked to their structural stability. Understanding the thermodynamic forces that govern the folding, self-assembly, and aggregation of these molecules is paramount for their rational design and application. This guide provides a comprehensive exploration of the thermodynamic stability of hydrophobic tetrapeptides, using Isoleucine-Alanine-Alanine-Aspartic Acid (IAAD) as a practical case study. We will dissect the fundamental physicochemical drivers, detail rigorous experimental and computational methodologies for stability assessment, and synthesize these concepts into a holistic understanding applicable to drug development and molecular biology research.

Introduction: The Delicate Balance of Peptide Stability

Tetrapeptides, consisting of four amino acid residues, exist at a fascinating intersection of chemical simplicity and conformational complexity. When their sequences are dominated by hydrophobic residues, such as Isoleucine (I) and Alanine (A), their behavior in aqueous environments is governed by a delicate interplay of forces. The tetrapeptide IAAD (Isoleucine-Alanine-Alanine-Aspartic Acid) serves as an excellent model system. It possesses a strong hydrophobic character from its first three residues, which drives conformational ordering, while the C-terminal Aspartic Acid (D) introduces a charged, hydrophilic element that modulates solubility and aggregation.

The thermodynamic stability of such a peptide is not an intrinsic property but rather a measure of the free energy difference (ΔG) between its folded (or aggregated) state and its unfolded (solvated) state. A negative ΔG indicates a spontaneous process. This free energy is composed of two key components:

-

Enthalpy (ΔH): The change in heat content, primarily reflecting the formation of non-covalent interactions like hydrogen bonds and van der Waals forces.

-

Entropy (ΔS): The change in disorder. This includes the unfavorable loss of conformational entropy as the peptide chain becomes ordered, and the highly favorable gain in solvent entropy from the hydrophobic effect.[1][2]

This guide will navigate the principles and practices required to quantify and interpret these thermodynamic parameters.

The Physicochemical Drivers of Stability in Hydrophobic Peptides

The stability of a peptide like IAAD in solution is not dictated by a single force but by the net balance of several competing energetic contributions.

-

The Hydrophobic Effect: This is the primary driving force for the folding and self-assembly of hydrophobic peptides.[1] Nonpolar side chains (like Isoleucine and Alanine) disrupt the favorable hydrogen-bonding network of water. To minimize this disruption, water molecules form ordered "cages" around the nonpolar groups, which is entropically unfavorable. The system can gain significant entropy by burying these hydrophobic residues away from water, forcing the peptide to fold or aggregate.[1][3] This entropy gain for the solvent often outweighs the entropic penalty of ordering the peptide chain itself.

-

van der Waals Interactions: Once hydrophobic collapse brings nonpolar side chains into close proximity, these weak, short-range attractive forces become collectively significant.[2] The tight packing of residues in a folded or aggregated core, such as the interdigitation of side chains in a β-sheet structure, maximizes these interactions, contributing favorably to the enthalpy (negative ΔH) of stabilization.[4]

-

Backbone Hydrogen Bonds: While the hydrophobic effect drives the initial collapse, the formation of a regular secondary structure, such as a β-sheet, is stabilized by a network of hydrogen bonds between the backbone amide and carbonyl groups.[5] In a nonpolar core, these hydrogen bonds are stronger than they would be if competing with water, providing significant enthalpic stabilization.

-

Electrostatic and Polar Interactions: The C-terminal Aspartic Acid in IAAD introduces a negative charge at physiological pH. This can be a destabilizing factor due to charge-charge repulsion between peptide molecules, potentially hindering aggregation.[6] However, this polar residue can also form stabilizing hydrogen bonds or salt bridges, and its presence is crucial for maintaining aqueous solubility. The overall effect is highly dependent on pH, ionic strength, and the specific conformation adopted.

-

Conformational Entropy: The unfolded peptide exists as a dynamic ensemble of many different conformations. Folding or assembling into a single, well-defined structure involves a significant loss of this conformational entropy, which is thermodynamically unfavorable and is the primary force opposing stabilization.[2]

The relationship between these driving forces and the resulting thermodynamic stability is a cornerstone of peptide science.

Caption: Logical flow from peptide sequence attributes to the thermodynamic forces governing stability.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete thermodynamic profile of a peptide. The following techniques provide complementary information on stability, structure, and aggregation.

Key Experimental Techniques

-

Differential Scanning Calorimetry (DSC): This is the gold standard for directly measuring the thermodynamics of thermal unfolding. As a sample is heated at a constant rate, DSC measures the heat required to raise its temperature relative to a reference. An endothermic peak is observed as the peptide unfolds, from which the melting temperature (Tₘ), calorimetric enthalpy (ΔH), and change in heat capacity (ΔCₚ) can be derived.[7]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides.[7] By monitoring the CD signal at a specific wavelength (e.g., 220 nm for β-sheets) as a function of temperature, one can generate a thermal denaturation curve. The midpoint of this transition yields the Tₘ, providing a measure of structural stability.[8]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is essential for assessing the purity and physical stability of a peptide over time.[9] A "stability-indicating method" is developed where the peptide is subjected to forced degradation (e.g., heat, extreme pH). The disappearance of the main peptide peak and the appearance of degradation or aggregate peaks can be quantified to determine stability under various formulation conditions.[7]

Experimental Workflow for Stability Profiling

A robust investigation into peptide stability follows a logical progression from initial characterization to in-depth thermodynamic analysis.

Caption: Integrated workflow for the experimental stability assessment of a tetrapeptide.

Protocol: Thermal Denaturation by Circular Dichroism

This protocol describes the determination of the melting temperature (Tₘ) for the IAAD tetrapeptide.

1. Rationale and Self-Validation: This experiment measures the temperature at which 50% of the peptide has transitioned from an ordered to a disordered state. The sharpness of the transition provides qualitative information about the cooperativity of the unfolding. The experiment is validated by ensuring the baseline before and after the transition is stable and that the transition is reversible (by cooling and re-heating the sample), which confirms a true thermodynamic equilibrium is being measured.

2. Materials:

-

Lyophilized IAAD peptide (≥95% purity)

-

10 mM Sodium Phosphate buffer, pH 7.4

-

CD Spectropolarimeter with a Peltier temperature controller

-

Quartz cuvette with a 1 mm pathlength

3. Step-by-Step Procedure:

-

Sample Preparation: Prepare a 100 µM solution of IAAD in the phosphate buffer. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Instrument Setup:

-

Set the spectropolarimeter to monitor the CD signal at 220 nm.

-

Set the temperature range from 20 °C to 90 °C.

-

Define a heating rate of 1 °C/minute.

-

Set a data pitch of 1 point per degree Celsius.

-

-

Blank Measurement: Record a baseline spectrum of the buffer alone across the same temperature range. This will be subtracted from the sample data.

-

Sample Measurement:

-

Load the IAAD solution into the cuvette and place it in the sample holder.

-

Equilibrate at 20 °C for 5 minutes.

-

Begin the temperature ramp, recording the CD signal at 220 nm as a function of temperature.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample data.

-

Normalize the resulting data (e.g., from 0 to 1).

-

Fit the normalized data to a sigmoidal curve (Boltzmann equation). The midpoint of this transition is the melting temperature (Tₘ).

-

Computational Analysis of Tetrapeptide Stability

Computational methods provide invaluable, atomistic-level insights that complement experimental data, helping to explain the macroscopic thermodynamic observations.[10]

Core Computational Techniques

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the peptide and surrounding solvent over time by solving Newton's equations of motion.[11] By running simulations at different temperatures, one can observe the unfolding process directly, identify stable intermediates, and analyze the specific interactions (hydrogen bonds, hydrophobic contacts) that are lost or gained. This provides a dynamic picture of the peptide's energy landscape.[12][13]

-

Machine Learning & AI: Newer approaches leverage machine learning and deep learning models, like AlphaFold, to predict peptide structures and their stability.[11] These models are trained on vast datasets of known protein and peptide structures and can offer rapid, predictive insights into how sequence modifications might impact stability.[10][12]

Protocol: Basic Molecular Dynamics Simulation Workflow

This protocol outlines the general steps for setting up an MD simulation to study IAAD stability.

1. Rationale and Self-Validation: The goal is to simulate the peptide's behavior in a realistic aqueous environment to probe its conformational dynamics. The simulation is validated by monitoring system-wide properties like temperature, pressure, and total energy to ensure they remain stable (equilibrated) throughout the simulation, confirming the validity of the generated trajectory.

2. Software:

-

GROMACS or AmberTools (MD simulation packages)[13]

-

A molecular visualization tool (e.g., VMD, PyMOL)

3. Step-by-Step Procedure:

-

System Preparation:

-

Generate an initial 3D structure of the IAAD tetrapeptide (e.g., an extended conformation).

-

Select a force field (e.g., Amber99sb-ILDN) that accurately describes the atomic interactions.

-

Place the peptide in the center of a simulation box (e.g., a cubic box with 1.0 nm distance from the edge).

-

-

Solvation and Ionization:

-

Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺) to neutralize the net charge of the system resulting from the deprotonated Aspartic Acid residue.

-

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries.

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).

-

Perform a subsequent simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level.

-

-

Production Run: Run the main simulation for a longer duration (e.g., 100-500 ns) under the NPT ensemble, saving the atomic coordinates (the trajectory) at regular intervals.

-

Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to measure structural changes, hydrogen bond formation, and solvent accessible surface area (SASA) to quantify hydrophobic burial.

Case Study: A Thermodynamic Profile of IAAD

By integrating the experimental and computational approaches described, we can construct a detailed profile of our model peptide, IAAD.

Hypothetical Quantitative Data Summary

The following table summarizes plausible data that could be obtained for IAAD in a 10 mM phosphate buffer at pH 7.4.

| Parameter | Method | Value | Interpretation |

| Purity | RP-HPLC | >98% | High-quality starting material for analysis. |

| Melting Temp. (Tₘ) | CD Spectroscopy | 55 °C | The temperature at which 50% of the peptide's secondary structure is lost. |

| Melting Temp. (Tₘ) | DSC | 56 °C | Good agreement with CD, confirming the thermal transition temperature. |

| Unfolding Enthalpy (ΔH) | DSC | 150 kJ/mol | The heat absorbed during unfolding, reflecting the energy of the interactions being broken. |

| Hydrophobic SASA | MD Simulation | 60% buried | A significant portion of the nonpolar surface area is shielded from water in the folded state. |

Analysis and Interpretation

The data suggest that IAAD possesses moderate thermal stability. The hydrophobic Isoleucine and Alanine residues likely drive the formation of a collapsed, partially ordered state to minimize their contact with water, as supported by the MD simulation data.[5] This collapse is enthalpically favorable, as indicated by the positive ΔH of unfolding (meaning heat is required to break the stabilizing interactions). The Tₘ of ~55 °C indicates that this structure is stable at physiological temperatures but can be readily denatured by heat. The C-terminal Aspartic Acid likely remains solvent-exposed, preventing extensive, irreversible aggregation and maintaining the peptide's solubility. Changes in pH would significantly impact stability; lowering the pH to protonate the Aspartic Acid would reduce electrostatic repulsion and could favor more extensive aggregation.

Conclusion and Future Directions

The thermodynamic stability of hydrophobic tetrapeptides like IAAD is a result of a complex balance between the powerful, entropy-driven hydrophobic effect and the enthalpic contributions of van der Waals forces and hydrogen bonds, offset by the entropic cost of ordering the peptide chain.[1][2] A rigorous understanding of these principles is not merely academic; it is essential for the development of peptide-based therapeutics, where stability directly impacts shelf-life, bioavailability, and efficacy.

References

- International Journal of Science and Research Archive. (2025, February 24).

- PubMed. Recent Advances and Computational Approaches in Peptide Drug Discovery.

- Sigma-Aldrich. Peptide Stability.

- PMC. How Computation Is Taking Peptide Therapeutics under Its Wing.

- Encyclopedia.pub. (2023, March 29).

- ResearchGate. Evaluation of peptide concentration on stability of signal over time....

- ACS Pharmacology & Translational Science.

- PMC.

- Simple search. (2022, March 25). Development and Application of Computational Models for Peptide-Protein Complexes.

- RSC Publishing. (2024, March 13). Leveraging machine learning models for peptide–protein interaction prediction.

- CD ComputaBio. Peptide Stability Analysis Service.

- CD Formulation.

- PMC. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial ....

- ACS Publications. (2024, April 23).

- PMC.

- Unspecified Source.

- PMC.

- PubMed. (1998, November 10). Hydrophobic interactions of peptides with membrane interfaces.

- PMC.

- ACS Nano. (2019, January 23). Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection.

- ResearchGate. (2024, May 15).

- Unspecified Source. Current Understanding of the Structure, Stability and Dynamic Properties of Amyloid Fibrils.

- RSC Publishing. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.

- Biology LibreTexts. (2026, January 19). 4.9: Protein Stability - Thermodynamics.

- Unspecified Source. (2020, September 15). Role of alkylated residues in the tetrapeptide self-assembly – A molecular dynamics study.

Sources

- 1. The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Hydrophobic interactions of peptides with membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Understanding of the Structure, Stability and Dynamic Properties of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of alkylated residues in the tetrapeptide self-assembly – A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid-Dependent Material Properties of Tetrapeptide Condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsra.net [ijsra.net]

- 8. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances and Computational Approaches in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]

- 13. Peptide Stability Analysis Service - CD ComputaBio [computabio.com]

Mechanistic Role of C-Terminal Aspartate in Ile-Ala-Ala-Asp (IAAD) Bioactivity

[1][2]

Executive Summary: The Functional Architecture of IAAD

The tetrapeptide Ile-Ala-Ala-Asp (IAAD) represents a classic "amphiphilic switch" motif often identified in enzymatic hydrolysates of food proteins (e.g., ovalbumin, casein, or plant-based proteins like barley).[1] Its bioactivity—typically ACE inhibition and antioxidant capacity —relies on a precise Structure-Activity Relationship (SAR) where the N-terminus and C-terminus perform distinct, opposing functions.[1]

While the N-terminal Isoleucine (Ile) provides the hydrophobic anchor necessary for lipid interaction or hydrophobic pocket penetration, the C-terminal Aspartic Acid (Asp) acts as the "functional warhead."[1] This guide dissects the critical role of the C-terminal Asp, demonstrating that it is not merely a solubility enhancer but the primary driver of metal chelation and electrostatic targeting.[1]

Physicochemical Deconstruction

To understand the bioactivity, we must first isolate the contribution of each residue in the sequence

| Residue | Position | Property | Mechanistic Function |

| Ile (I) | N-Terminus | Hydrophobic, Bulky | Anchor: Penetrates hydrophobic active sites (e.g., ACE subsite |

| Ala (A) | Position 2 | Small, Non-polar | Spacer: Provides flexibility; minimizes steric hindrance.[1] |

| Ala (A) | Position 3 | Small, Non-polar | Spacer: Extends the peptide backbone to optimal length (~12-14 Å).[1] |

| Asp (D) | C-Terminus | Acidic, Anionic | Effector: Metal chelation, salt-bridge formation, H-bond acceptor.[1] |

The "Aspartic Switch"

The C-terminal Asp confers a net negative charge (

Core Mechanism: The Role of C-Terminal Aspartate

The bioactivity of IAAD is almost exclusively regulated by the C-terminal Aspartate through three distinct mechanisms.

Mechanism A: Metal Chelation (Antioxidant Activity)

Short acidic peptides are potent antioxidants not by radical scavenging (which requires aromatic rings like Tyr/Trp), but by metal ion sequestration .[1]

-

The Chemistry: The C-terminal carboxylate (

) and the side-chain carboxylate ( -

Target: Transition metals like

and -

Bioactivity: By chelating free iron, IAAD prevents the Fenton Reaction (

), thereby stopping the generation of the highly toxic hydroxyl radical.[1] -

Validation: Removing the side chain (mutation to Alanine) or the charge (methylation) abolishes this activity.[1]

Mechanism B: ACE Inhibition (Zinc Interaction)

Angiotensin-Converting Enzyme (ACE) is a zinc-metallopeptidase.[1] While Proline is the most common C-terminal residue for ACE inhibitors, Aspartic Acid offers a unique inhibition mode.[1]

-

Zinc Coordination: The active site of ACE contains a

ion.[1] The C-terminal carboxylate of IAAD can coordinate directly with this Zinc ion, displacing the water molecule required for catalysis.[1] -

Electrostatic Clamp: The ACE active site contains a positively charged Arginine residue (Arg1092 in somatic ACE).[1] The anionic Asp side chain forms a strong salt bridge with this Arginine, locking the inhibitor in place.[1]

Mechanism C: The "Aspartic Acid Effect" (Stability & Cleavage)

Researchers must be aware of the "Aspartic Acid Effect" during synthesis and storage.[1]

-

Issue: The side-chain carboxyl group of Asp can act as a nucleophile, attacking the backbone amide nitrogen of the preceding residue (Ala).[1]

-

Result: Formation of a five-membered succinimide ring, leading to peptide bond cleavage or racemization (L-Asp

D-Asp) under acidic conditions.[1] -

Impact: This mechanism often regulates the biological half-life of the peptide.[1] In biological systems, this spontaneous degradation can act as a "timer," limiting the duration of bioactivity.[1]

Visualizing the Pathway

The following diagram illustrates the bifurcation of IAAD bioactivity driven by the C-terminal Aspartate.

Caption: Mechanistic bifurcation of IAAD bioactivity. The C-terminal Asp drives both antioxidant (yellow) and ACE-inhibitory (green) pathways while presenting a stability risk (red).[1]

Experimental Protocols for Validation

To confirm the specific role of the C-terminal Asp in your workflow, use these self-validating protocols.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of IAAD

Note: Special care is required to prevent Aspartimide formation.

-

Resin Selection: Use Wang Resin pre-loaded with Asp(OtBu).[1] This minimizes racemization at the C-terminus.[1]

-

Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt . Crucial: HOBt suppresses the base-catalyzed aspartimide formation during Fmoc removal.[1]

-

Coupling: HBTU/DIEA activation.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5). Avoid thiol scavengers if not necessary, as they can react with Asp side products.[1]

Protocol B: Ferrous Ion Chelation Assay (Antioxidant Validation)

This assay isolates the Asp-driven chelation activity from general radical scavenging.[1]

-

Preparation: Dissolve IAAD (1 mg/mL) in deionized water.

-

Reaction: Mix 1 mL peptide solution with 0.05 mL of 2 mM

. -

Activation: Add 0.2 mL of 5 mM ferrozine.

-

Measurement: Incubate for 10 min at RT. Measure absorbance at 562 nm .

-

Control: Compare against EDTA (Positive Control) and Ile-Ala-Ala-Ala (Negative Control).

-

Interpretation: If IAAD shows high activity and IAA-Ala shows low activity, the C-terminal Asp is the confirmed active site.[1]

-

References

-

Wang, Z., et al. "Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins."[1] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2019.[1]

-

Li, Y., et al. "The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins."[1] Molecules, 2017.[1][2][3]

-

Gu, R., et al. "Structure-Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives."[1] International Journal of Molecular Sciences, 2011.[1]

-

Udenigwe, C. C., & Aluko, R. E. "Food protein-derived bioactive peptides: production, processing, and potential health benefits."[1] Journal of Food Science, 2012.[1]

-

PubChem. "Compound Summary: Ala-Ala-Asp."[1] National Library of Medicine, 2025.[1] [1]

Methodological & Application

Application Note: Solubilization Strategies for L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid (IAAD)

Introduction & Molecule Analysis

The tetrapeptide L-Isoleucyl-L-alanyl-L-alanyl-L-aspartic acid (Sequence: Ile-Ala-Ala-Asp or IAAD ) presents a specific physicochemical challenge in aqueous formulation. While short peptides (<5 residues) are generally assumed to be soluble, IAAD possesses a distinct amphiphilic mismatch :

-

N-Terminal Hydrophobicity: The sequence begins with Isoleucine (Ile) and two Alanines (Ala). These three residues constitute 75% of the peptide and are aliphatic and hydrophobic.

-

C-Terminal Acidity: The C-terminus ends with Aspartic Acid (Asp), providing the only ionizable side chain (carboxyl group) alongside the C-terminal carboxyl.

Physicochemical Profile

| Property | Value | Implication for Solubility |

| Sequence | Ile-Ala-Ala-Asp | 75% Hydrophobic / 25% Acidic |

| Molecular Weight | ~402.44 g/mol | Low MW facilitates diffusion but does not guarantee solubility. |

| Isoelectric Point (pI) | ~3.0 - 3.8 | CRITICAL: At pH ~3.5, net charge is 0. Solubility is lowest here. |

| Hydrophobicity (GRAVY) | Positive (High) | The Ile-Ala-Ala block drives aggregation in water. |

| UV Absorption | None at 280nm | Lacks Trp/Tyr/Phe. Concentration must be determined by weight or A205. |

The Solubility Mechanism

To dissolve IAAD in aqueous buffers, we must overcome the hydrophobic effect of the Ile-Ala-Ala domain. We achieve this by manipulating the pH to ionize the Aspartic acid and the C-terminus. Creating a net negative charge (at pH > 7) generates electrostatic repulsion between peptide molecules, preventing the hydrophobic "tails" from aggregating.

Pre-Solubilization Decision Matrix

Before wetting the lyophilized powder, review this decision logic to select the correct protocol.

Figure 1: Decision matrix for IAAD solubilization. Protocol selection depends on target concentration and tolerance for organic solvents.

Protocol A: The "Ammonia Drop" Method (Preferred)

Best for: Biological assays requiring 100% aqueous conditions; concentrations < 2 mg/mL.

Mechanism: IAAD is an acidic peptide. By raising the pH above 7.0 (and ideally above 8.0), we deprotonate both the C-terminal carboxyl and the Aspartic acid side chain. The resulting double negative charge acts as a solubilizing "head" for the hydrophobic Ile-Ala-Ala "tail."

Materials

-

Sterile PCR water or low-salt buffer (e.g., 10mM Phosphate).

-

1% Ammonium Hydroxide (NH₄OH) solution (freshly prepared).

-

pH strips (range 5-10).

Step-by-Step Procedure

-

Weighing: Accurately weigh the peptide into a sterile microcentrifuge tube.

-

Note: Do not rely on the vendor's label weight; peptides contain salts/water.

-

-

Initial Suspension: Add sterile water to 80% of the final target volume.

-

Observation: The solution will likely appear cloudy or contain floating particulates due to the hydrophobic N-terminus.

-

-

The Ammonia Drop:

-

Add 1% NH₄OH dropwise (1-5 µL at a time) while gently vortexing.

-

Stop immediately once the solution turns clear.

-

Target pH: 8.0 – 9.0.

-

-

Volume Adjustment: Add sterile water to reach the final target volume.

-

Back-Buffering (Optional): If the pH is too high (>9.0), dilute the solution into your assay buffer (e.g., PBS) immediately before use. The buffering capacity of PBS will neutralize the small amount of ammonia.

Critical Warning: Do NOT dissolve IAAD in neutral PBS directly. The salt ions in PBS can shield charges and promote hydrophobic aggregation before the peptide is fully dissolved. Dissolve in water/ammonia first, then dilute into PBS.

Protocol B: The Organic Co-Solvent Method (Robust)

Best for: High concentration stocks (> 2 mg/mL); "stubborn" lots containing counter-ions that resist aqueous solvation.

Mechanism: DMSO (Dimethyl Sulfoxide) disrupts the hydrophobic interactions between the Ile-Ala-Ala chains more effectively than water.

Materials

Step-by-Step Procedure

-

Solvation: Dissolve the peptide powder in a minimal volume of 100% DMSO.

-

Guideline: Use 50-100 µL DMSO per 1 mg of peptide.[3]

-

Ensure the solution is completely clear.

-

-

Dilution: Slowly add the aqueous buffer (PBS) to the DMSO/peptide solution dropwise with constant agitation.

-

Why dropwise? Rapid addition of water can shock the hydrophobic peptides, causing them to crash out of solution as a precipitate.

-

-

Final Ratio: Ensure the final concentration of DMSO is compatible with your assay (typically < 0.5% or < 1% v/v for cell culture).

Quality Control & Concentration Verification

Since IAAD lacks Tryptophan (Trp) or Tyrosine (Tyr), you cannot use standard A280 measurements.

Method 1: Gravimetric (Low Accuracy)

Assume ~70-80% peptide content by weight (remainder is counter-ions and water). This is standard for lyophilized peptides.

Method 2: Peptide Bond Absorbance (High Accuracy)

Measure absorbance at 205 nm (A205).

-

Buffer Blank: Crucial. DMSO absorbs heavily at 205 nm. If using Protocol B, this method is difficult. Use Protocol A (Ammonia/Water) for A205 quantification.

-

Formula:

-

Note: '31' is an approximate extinction coefficient (

) for peptides at 205nm. For precise work, perform Amino Acid Analysis (AAA).

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Cloudy after adding water | Hydrophobic aggregation (Ile-Ala-Ala block). | Add 1% NH₄OH dropwise until clear (Protocol A). |

| Precipitates upon adding PBS | "Salting out" effect or pH drop near pI. | Ensure the initial dissolution (in water/DMSO) is fully clear.[4] Add buffer slowly. Check that final pH is > 7.[1][5]0. |

| Gel formation | High concentration (>5 mg/mL) causing fibril-like assembly. | Sonicate for 10-30 seconds. Dilute sample. Switch to Protocol B (DMSO). |

| Yellowish tint | Oxidation (unlikely for IAAD) or high concentration. | Usually harmless. Verify purity via HPLC if critical. |

References

-

Thermo Fisher Scientific. Peptide Solubility Guidelines. Retrieved from Thermo Fisher Technical Resources. Link

-

GenScript. Peptide Solubility and Stability Guide.Link

-

Sigma-Aldrich (Merck). Handling and Solubility of Peptides.Link

-

LifeTein. How to dissolve, handle and store synthetic peptides.Link

Sources

Application Note: Utilizing the Tetrapeptide Ile-Ala-Ala-Asp (IAAD) as a Custom Substrate in Aspartate-Specific Protease Assays

Abstract

Aspartate-specific proteases, most notably the caspase family and plant phytaspases, are critical mediators of programmed cell death and inflammation. While commercial assays heavily rely on canonical substrates like DEVD or IETD, profiling atypical or engineered proteases requires substrates that probe the plasticity of the S4–S2 subsites. This application note details the mechanistic rationale, assay design, and validated protocols for using the custom tetrapeptide Ile-Ala-Ala-Asp (IAAD) —typically conjugated to a fluorophore such as 7-amino-4-methylcoumarin (AMC)—as a selective probe for proteases exhibiting hydrophobic and aliphatic preferences in their S4–S2 binding pockets.

Mechanistic Rationale: The Schechter-Berger Nomenclature and IAAD Specificity

Caspases are defined by a conserved catalytic cysteine and their strong preference to cleave their substrates after aspartate residues[1]. According to the Schechter-Berger nomenclature, the specificity of these enzymes is primarily dictated by the P4-P3-P2-P1 sequence of the substrate interacting with the corresponding S4-S3-S2-S1 pockets of the enzyme.

The negative P1 aspartic acid side chain is exclusively required by the positive S1 pocket of caspase-3[2], where the side chains of Arg-179 and Arg-341 participate in a direct charge-charge interaction with the aspartic acid[3]. However, specificity diverges significantly upstream of P1:

-

Group II Caspases (e.g., Caspase-3/7): Preferentially cleave the DEXD motif (acidic P4/P3)[4].

-

Group III Caspases (e.g., Caspase-8/9): Recognize the sequence (I/V/L)E(H/T)D (hydrophobic P4, acidic P3)[4].

-

Phytaspases (Plant Aspartate-Specific Proteases): Prefer substrates containing hydrophobic amino acid residues in positions P4-P2[5].

Why use IAAD? The IAAD sequence (Isoleucine-Alanine-Alanine-Aspartate) is strategically designed to exclude classical Group II apoptotic caspases while targeting atypical proteases. The bulky, hydrophobic Isoleucine at P4 anchors the substrate in hydrophobic S4 pockets. Crucially, the small, aliphatic Alanines at P2 and P3 eliminate the electrostatic repulsion that would otherwise occur in proteases lacking the basic residues typically found in the S3/S2 pockets of canonical caspases. Furthermore, for inflammatory caspases, a preference for small residues such as glycine, serine, and alanine has been shown to be optimal in the P1' position (the leaving group, which in our assay is the AMC fluorophore)[6].

Schechter-Berger interaction model of IAAD substrate within the protease active site cleft.

Assay Design & Causality of Experimental Choices

To ensure high-fidelity kinetic readouts, the assay leverages Ac-IAAD-AMC . Upon proteolytic cleavage of the P1-AMC amide bond, the free AMC fluorophore is released, shifting its fluorescence emission to 460 nm (excitation 380 nm).

Buffer Causality:

-

DTT (Dithiothreitol) / BME: Cysteine proteases are highly susceptible to active-site oxidation. A reducing agent (10 mM DTT) is mandatory to maintain the catalytic nucleophile in a reduced, active state.

-

CHAPS (0.1% w/v): A zwitterionic detergent is included to prevent non-specific enzyme aggregation and minimize substrate adsorption to the microplate walls, ensuring steady-state Michaelis-Menten kinetics.

Self-Validating System: Every protocol must act as a self-validating system. To achieve this, the assay mandates three controls:

-

No-Enzyme Control (Blank): Quantifies spontaneous substrate auto-hydrolysis.

-

AMC Standard Curve: Converts Relative Fluorescence Units (RFU) into absolute product molarity (

), enabling the calculation of true kinetic parameters ( -

Z-VAD-FMK Control: A pan-caspase, irreversible inhibitor. Complete suppression of the fluorescent signal in this well proves that the cleavage is strictly driven by an active-site cysteine-aspartate mechanism, ruling out background hydrolase activity.

Experimental Workflow: High-Throughput Fluorogenic Kinetic Assay

Reagents Required

-

Substrate: Ac-IAAD-AMC (10 mM stock in anhydrous DMSO).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA.

-

Inhibitor: Z-VAD-FMK (10 mM stock in DMSO).

-

Standard: Free AMC (10 mM stock in DMSO).

Step-by-Step Protocol

-

Buffer Preparation: Prepare the Assay Buffer fresh on ice. Add DTT immediately prior to use to prevent oxidation.

-

Enzyme Equilibration: Dilute the target protease (e.g., recombinant phytaspase or engineered caspase) to a 2X working concentration (typically 10-50 nM) in Assay Buffer. Incubate at 37°C for 10 minutes to ensure full reduction of the catalytic cysteine.

-

Plate Assembly (96-well black opaque plate):

-

Test Wells: Add 50 µL of 2X Enzyme.

-

Inhibitor Wells: Add 50 µL of 2X Enzyme pre-incubated with 20 µM Z-VAD-FMK.

-

Blank Wells: Add 50 µL of Assay Buffer.

-

Standard Wells: Add 100 µL of serially diluted free AMC (0.1 µM to 10 µM) in Assay Buffer.

-

-

Reaction Initiation: Dilute the Ac-IAAD-AMC stock in Assay Buffer to a 2X working concentration (e.g., 100 µM for a 50 µM final concentration). Rapidly add 50 µL of the 2X substrate to all Test, Inhibitor, and Blank wells using a multichannel pipette.

-

Kinetic Readout: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30–60 minutes.

-

Data Analysis: Extract the linear slope (RFU/min) from the initial 10% of substrate conversion to determine the initial velocity (

). Use the AMC standard curve to convert RFU/min to µM/min.

Step-by-step experimental workflow for the high-throughput IAAD fluorogenic cleavage assay.

Data Presentation

To properly evaluate the utility of IAAD, researchers must benchmark it against canonical substrates. Table 1 illustrates the theoretical specificity profile of IAAD compared to standard substrates across different protease classes. Table 2 provides a framework for reporting Michaelis-Menten kinetic parameters.

Table 1: Comparative Substrate Specificity Profiling

| Substrate Sequence | P4-P3-P2-P1 Characteristics | Canonical Target | IAAD Cleavage Efficiency |

| Ac-DEVD-AMC | Acidic (P4, P3) | Caspase-3 / Caspase-7 | Poor (Steric/Charge clash in S4-S2) |

| Ac-IETD-AMC | Hydrophobic (P4), Acidic (P3) | Caspase-8 / Caspase-9 | Moderate |

| Ac-WEHD-AMC | Bulky (P4), Acidic (P3) | Caspase-1 / Caspase-4 | Poor |

| Ac-IAAD-AMC | Hydrophobic (P4), Aliphatic (P3, P2) | Phytaspases / Engineered Caspases | Optimal |

Table 2: Representative Kinetic Parameters for IAAD Cleavage (Mock Data for Engineered Protease)

| Enzyme Variant | Z-VAD-FMK Inhibition | |||

| Wild-Type Caspase-3 | > 500 | N/A (No Saturation) | < 100 | Yes |

| Plant Phytaspase (Ref) | 45.2 ± 3.1 | 1.8 ± 0.2 | 3.98 × 10 | Yes |

| Engineered Variant A | 12.5 ± 1.4 | 4.5 ± 0.3 | 3.60 × 10 | Yes |

References

-

Structural Basis of Caspase-3 Substrate Specificity Revealed by Crystallography, Enzyme Kinetics, and Computational Modeling Source: CORE URL:[Link]

-

Proteases for Cell Suicide: Functions and Regulation of Caspases Source: PMC - NIH URL:[Link]

-

10 things you wish you knew about inflammatory caspases: A holistic review of their biochemistry, activation, and signalling Source: PMC - NIH URL:[Link]

-

Cascleave: towards more accurate prediction of caspase substrate cleavage sites Source: Oxford Academic URL:[Link]

- Caspase-2 variants (Patent WO2021028590A1)

-

Phytaspases: Aspartate-Specific Proteases Involved in Plant Cell Death Source: ResearchGate URL:[Link]

Sources

- 1. WO2021028590A1 - Caspase-2 variants - Google Patents [patents.google.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Proteases for Cell Suicide: Functions and Regulation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 10 things you wish you knew about inflammatory caspases: A holistic review of their biochemistry, activation, and signalling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Ile-Ala-Ala-Asp (IAAD)

Introduction & Scientific Rationale

The synthesis of the tetrapeptide Ile-Ala-Ala-Asp (IAAD) presents a unique intersection of chemical challenges in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[1]. While short in sequence, IAAD is flanked by two problematic residues: a C-terminal Aspartic acid (Asp) and an N-terminal Isoleucine (Ile).

As a Senior Application Scientist, designing a robust protocol requires moving beyond generic synthesis templates and addressing the specific physicochemical liabilities of this sequence. The primary threat to yield and purity in this synthesis is aspartimide formation at the Asp-Ala junction, compounded by the steric hindrance of the β-branched Isoleucine during the final coupling step. This application note details a self-validating, high-efficiency protocol utilizing DIC/Oxyma Pure chemistry to overcome these exact hurdles.

Mechanistic Insights & Causality of Experimental Choices

The Aspartimide Challenge in Asp-Ala Sequences

Aspartimide formation is a notorious and irreversible side reaction in Fmoc-SPPS[2]. During the iterative Fmoc deprotection steps, the growing peptide is exposed to 20% piperidine (a strong secondary amine). This basic environment catalyzes the deprotonation of the backbone amide nitrogen of the residue following Aspartic acid (in this case, Alanine). The deprotonated nitrogen acts as a nucleophile, attacking the β-carboxyl group of the Asp residue to form a 5-membered cyclic imide (aspartimide)[3].

This intermediate is highly susceptible to ring-opening by piperidine or water, generating α-piperidides, β-piperidides, and β-aspartyl peptides[2]. Because these byproducts share identical masses and retention times with the target peptide, they are nearly impossible to purify out. Therefore, prevention during synthesis is mandatory .

Figure 2: Mechanistic pathway of aspartimide formation and targeted prevention strategies.

Causality of Coupling Reagent Selection: The DIC/Oxyma Paradigm

To mitigate base-driven side reactions, the choice of coupling reagent is critical. Traditional uronium salts (e.g., HBTU, HATU) require the addition of a tertiary amine base like DIEA to initiate carboxyl activation. This excess base inadvertently exacerbates aspartimide formation and promotes epimerization[4][5].

By transitioning to N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), the coupling environment remains essentially neutral[4]. Oxyma Pure acts as an exceptional auxiliary nucleophile, rapidly reacting with the DIC-activated O-acylurea intermediate to form a highly reactive ester. This outcompetes racemization pathways without the explosive risks associated with traditional HOBt[4][5].

Steric Considerations for N-Terminal Isoleucine

Isoleucine contains a β-branched side chain, introducing significant steric hindrance that drastically reduces acylation kinetics. While DIC/Oxyma provides superior reactivity, implementing a systematic double-coupling strategy for the Ile residue is a necessary causal step to ensure complete chain elongation and prevent deletion sequences.

Quantitative Optimization Data

To justify the protocol parameters, the following tables summarize the quantitative impact of our selected reagents against traditional methods.

Table 1: Impact of Aspartimide Mitigation Strategies on Yield Purity

| Strategy / Condition | Mechanistic Action | Aspartimide Byproducts (%) |

|---|---|---|

| Standard (20% Pip/DMF, HBTU/DIEA) | Unbuffered base exposure | High (15 - 44%) |

| 0.1 M Oxyma in 20% Pip/DMF | pH modulation / acidic buffering | Low (< 5%) |

| Fmoc-Asp(OMpe)-OH | Steric hindrance at β-carboxyl | Very Low (< 2%) |

| Fmoc-Asp(OBno)-OH | Extreme steric shielding | Negligible (< 0.1%) |

(Data synthesized from standard SPPS optimization studies[6])

Table 2: Coupling Reagent System Comparison

| Reagent System | Base Requirement | Racemization Risk | Explosion Hazard |

|---|---|---|---|

| DIC / HOBt | None | Moderate | Yes (Class 1) |

| HBTU / DIEA | 2.0 equiv DIEA | High (if pre-activated) | No |

| DIC / Oxyma Pure | None | Low | No |

(Data based on comparative coupling studies[4][5])

Experimental Protocol: Step-by-Step Synthesis of IAAD

This protocol is designed as a self-validating system , utilizing in-process colorimetric testing (Kaiser test) to verify the success of each deprotection and coupling step before proceeding.

Figure 1: Iterative Fmoc-SPPS workflow for the synthesis of the IAAD peptide.

Materials & Reagents

-

Solid Support : Fmoc-Asp(OtBu)-Wang resin (Loading: ~0.6 mmol/g). (Note: For ultra-high purity API manufacturing, Fmoc-Asp(OMpe)-Wang resin is recommended to further suppress aspartimide[6]).

-

Amino Acids : Fmoc-Ala-OH, Fmoc-Ile-OH.

-

Activators : N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure[5].

-

Deprotection Cocktail : 20% Piperidine in DMF containing 0.1 M Oxyma Pure[6].

-

Cleavage Cocktail : Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure H2O (95:2.5:2.5 v/v/v).

Step-by-Step Methodology (0.1 mmol scale)

Step 1: Resin Preparation & Swelling

-

Weigh 0.1 mmol of Fmoc-Asp(OtBu)-Wang resin into a fritted SPPS reaction vessel.

-

Add 5 mL of a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

-

Agitate gently for 30 minutes. Rationale: Swelling expands the polymer matrix, maximizing the exposure of reactive sites for subsequent coupling[1].

-

Drain the solvent completely.

Step 2: Fmoc Deprotection (Self-Validating Cycle)

-

Add 5 mL of the Deprotection Cocktail (20% Piperidine + 0.1 M Oxyma in DMF) to the resin[1][6].

-

Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 10 minutes. Rationale: The addition of Oxyma acts as an acidic modifier, buffering the local pH to suppress base-catalyzed aspartimide formation while still efficiently removing the Fmoc group[6].

-

Wash the resin thoroughly with DMF (5 × 5 mL, 1 min each) to remove all traces of piperidine.

-

Validation : Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of free primary amines.

Step 3: Amino Acid Coupling (DIC/Oxyma Pure)

-

For each coupling cycle, prepare 4.0 equivalents (0.4 mmol) of the respective Fmoc-amino acid and 4.0 equivalents of Oxyma Pure in 3 mL of DMF[5].

-

Add 4.0 equivalents of DIC to the solution. Stir for 2 minutes to pre-activate the amino acid, forming the highly reactive Oxyma ester[4].

-

Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

-

Wash the resin with DMF (5 × 5 mL, 1 min each).

-

Validation : Perform a Kaiser test. A yellow/colorless result confirms complete acylation. If the beads are slightly blue, perform a secondary coupling before proceeding.

-

Special Consideration for Isoleucine: Due to the β-branching of Ile, automatically apply a double-coupling protocol (2 × 60 min with fresh reagents) to overcome steric hindrance.

Step 4: Global Cleavage and Side-Chain Deprotection

-

After the final Fmoc removal from the N-terminal Ile, wash the resin with DCM (5 × 5 mL) to shrink the resin and remove residual DMF. Dry under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS (carbocation scavenger), and 2.5% H2O.

-

Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C) to precipitate the fully unprotected IAAD peptide.

-

Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether to remove residual TFA and scavengers.

-

Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize for downstream HPLC purification.

References

1.[1] "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol", Creative Peptides. URL: 2.[2] "Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS)", Peptide Chemistry. URL: 3.[3] "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis", National Institutes of Health (NIH). URL: 4. "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH", Sigma-Aldrich. URL: 5.[6] "Advances in Fmoc solid‐phase peptide synthesis", National Institutes of Health (NIH). URL: 6.[4] "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety", Peptide Chemistry. URL: 7.[5] "OxymaPure", CEM Corporation. URL:

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. OxymaPure [cem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Bioconjugation of the Ile-Ala-Ala-Asp (IAAD) Tetrapeptide for Monoclonal and Polyclonal Antibody Production

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Focus: Hapten Design, Bioconjugation Chemistry, and Immunization Workflows

The Challenge of Tetrapeptide Immunogenicity

Generating high-affinity antibodies against short peptide sequences is a cornerstone of targeted drug development and diagnostic assay creation. The tetrapeptide Isoleucyl-Alanyl-Alanyl-Aspartic acid (Ile-Ala-Ala-Asp or IAAD) presents a unique immunological challenge. With a molecular weight of approximately 402.4 Da, IAAD is a classic hapten; it is too small to contain the multiple epitopes necessary to cross-link B-cell receptors, nor can it be presented by MHC Class II molecules to stimulate the T-helper cells required for isotype switching and affinity maturation.

To overcome this, the IAAD peptide must be covalently conjugated to a highly immunogenic, high-molecular-weight carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1].

Causality in Antigen Design: Functional Group Analysis

The fundamental principle of bioconjugation is to link the peptide to the carrier without destroying the specific epitope the immune system needs to recognize. We must first analyze the native functional groups of IAAD:

-

N-terminus (Isoleucine): Contains a primary

-amine. -

Middle Residues (Alanine): Contain inert, aliphatic methyl side chains.

-

C-terminus (Aspartic Acid): Contains an

-carboxyl group and a highly reactive

The Pitfall of Zero-Length Crosslinkers

A novice approach might utilize EDC/NHS (carbodiimide) chemistry to link the peptide's carboxyl groups to the primary amines (lysine residues) of the carrier protein. However, because IAAD contains two carboxyl groups on its critical C-terminal Aspartic acid, EDC/NHS conjugation will randomly cross-link these specific moieties. Causality: Modifying the Aspartic acid side chain alters its charge and spatial conformation, effectively destroying the native C-terminal epitope. Antibodies raised against this conjugate will likely fail to recognize the free, native IAAD peptide in biological samples[1].

The Expert Solution: Directional Maleimide Chemistry

To preserve the native Ile-Ala-Ala-Asp sequence, we must engineer a bio-orthogonal conjugation site. By synthesizing a modified peptide with an N-terminal Cysteine (Cys-Ile-Ala-Ala-Asp ), we introduce a unique sulfhydryl (-SH) group. We can then use a heterobifunctional crosslinker like Sulfo-SMCC , which contains an NHS ester (to react with carrier amines) and a maleimide group (to react exclusively with the peptide's sulfhydryl). Causality: This ensures 100% directional conjugation, orienting the peptide outward from the carrier protein while leaving the critical Aspartic acid residue completely unmodified and accessible to B-cell receptors.

Quantitative Comparison of Conjugation Chemistries

The table below summarizes the empirical data driving the selection of maleimide chemistry over alternative methods for IAAD.

| Conjugation Chemistry | Target Functional Groups | Orientation Control | Risk of Epitope Masking | Typical Conjugation Efficiency |